molecular formula C25H29ClN2O3 B11373868 5-chloro-N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11373868
M. Wt: 441.0 g/mol
InChI Key: IHYMYVXTZIQQFX-UHFFFAOYSA-N
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Description

5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a dimethylamino group, and a chlorinated phenyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

The synthesis of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran ring and the introduction of the dimethylamino and chlorinated phenyl groups. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions using dimethylamine.

    Chlorination of the Phenyl Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Final Coupling Reactions: The final product is obtained through coupling reactions that link the various functional groups under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Specific pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:

The uniqueness of 5-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

5-chloro-N-[[4-(dimethylamino)phenyl]methyl]-3,6-dimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29ClN2O3/c1-16-12-23-21(13-22(16)26)17(2)24(31-23)25(29)28(15-20-6-5-11-30-20)14-18-7-9-19(10-8-18)27(3)4/h7-10,12-13,20H,5-6,11,14-15H2,1-4H3

InChI Key

IHYMYVXTZIQQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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